2-Iodo-3'-methylbenzophenone
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Description
Molecular Structure Analysis
The molecular weight of “2-Iodo-3’-methylbenzophenone” is 322.14 g/mol. For more detailed structural information, it would be beneficial to refer to a reliable chemical database or conduct further experimental analysis.
Chemical Reactions Analysis
While specific chemical reactions involving “2-Iodo-3’-methylbenzophenone” are not available, iodinated compounds are frequently used as reagents in organic synthesis . The iodination of organic compounds opens comprehensive approaches for the synthesis of various biologically active compounds .
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Asymmetric Ligands and Complexes : 2-Iodo-3'-methylbenzophenone is involved in the synthesis of specific compounds, such as 1,11-diamino-dibenzo[d,f][1,3]dioxepine, which can lead to new asymmetric ligands and their complexes (Panunzi, Tuzi, & Tingoli, 2010).
Enthalpies of Formation : The study of the standard molar enthalpies of formation of methylbenzophenones, including this compound, provides insights into their chemical properties and potential applications (Silva, Amaral, Guedes, & Gomes, 2006).
Photochemistry and Photoreactivity
Photoenolization Mechanism : Research into the photoenolization of 2-methylbenzophenone, which is closely related to this compound, sheds light on its photoreactivity and potential applications in photochemical processes (Ujiie, Kikuchi, & Kokubun, 1979).
Improved Performance in Light-Driven Reactions : A study shows that light-driven reactions of 2-methylbenzophenones, including this compound, occur with improved yields and reaction rates in a microfluidic photoreactor, indicating its potential in photochemical synthesis (Mateos et al., 2018).
Applications in Organic Chemistry and Catalysis
Selective Reactions and Synthesis : The role of this compound in facilitating selective chemical reactions, such as in the synthesis of various organic compounds, highlights its potential application in organic synthesis (Plíštil et al., 2006).
Ruthenium-Catalyzed Cyclization : Its use in ruthenium-catalyzed cyclization processes indicates potential applications in the development of new catalytic methods (Lin, Maddirala, & Liu, 2005).
Biomedical and Environmental Applications
- Fluorescent Sensor for Metal Detection : this compound derivatives have been used to develop a highly sensitive fluorescent sensor for Al3+ detection, which could be applied in environmental monitoring and biomedical research (Ye et al., 2014).
Properties
IUPAC Name |
(2-iodophenyl)-(3-methylphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11IO/c1-10-5-4-6-11(9-10)14(16)12-7-2-3-8-13(12)15/h2-9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPNZHFPSYPVQIF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C2=CC=CC=C2I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11IO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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